3-[4-(Oxan-4-yl)piperazin-1-yl]aniline
Description
3-[4-(Oxan-4-yl)piperazin-1-yl]aniline (IUPAC name: this compound), also referred to as 3-Morpholinoaniline, is a substituted aniline derivative featuring a piperazine ring with a morpholine (oxan-4-yl) substituent at the 4-position. This compound is synthesized via the Hartwig-Buchwald amination reaction, a method widely employed for introducing aryl amine groups in drug discovery contexts . The morpholine moiety contributes to enhanced solubility and bioavailability compared to alkyl-substituted analogs, making it a key structural motif in medicinal chemistry for targeting neurological and prion-related disorders .
Properties
Molecular Formula |
C15H23N3O |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
3-[4-(oxan-4-yl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C15H23N3O/c16-13-2-1-3-15(12-13)18-8-6-17(7-9-18)14-4-10-19-11-5-14/h1-3,12,14H,4-11,16H2 |
InChI Key |
ZSUSQYSTHFKDGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N2CCN(CC2)C3=CC=CC(=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Oxan-4-yl)piperazin-1-yl]aniline typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be introduced via nucleophilic substitution reactions, where the piperazine ring reacts with oxirane derivatives.
Introduction of the Aniline Moiety: The final step involves the coupling of the oxan-4-yl piperazine with aniline through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro group (if present) on the aniline ring, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-[4-(Oxan-4-yl)piperazin-1-yl]aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-(Oxan-4-yl)piperazin-1-yl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of receptors in the central nervous system. Additionally, the aniline moiety can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 3-[4-(Oxan-4-yl)piperazin-1-yl]aniline are influenced by its unique substitution pattern. Below is a detailed comparison with structurally related piperazinyl aniline derivatives:
Structural and Functional Group Variations
Pharmacological Profiles
- Anti-Prion Activity : this compound demonstrates superior anti-prion activity compared to 3-(4-methylpiperazin-1-yl)aniline, likely due to the electron-rich oxygen in morpholine enhancing interactions with prion proteins .
- Solubility and Bioavailability : The morpholine group reduces LogP (predicted ~1.9) compared to lipophilic analogs like 4-(4-methylbenzoyl)piperazin-1-yl)aniline (LogP ~3.2), improving aqueous solubility .
- Metabolic Stability : Oxetane-substituted analogs (e.g., 4-(4-(oxetan-3-yl)piperazin-1-yl)aniline) exhibit longer half-lives in hepatic microsomal assays than morpholine derivatives, attributed to oxetane’s resistance to oxidative metabolism .
Patent and Commercial Relevance
- Neuroprotective Agents : Derivatives such as 4-(4-isopropylpiperazin-1-yl)-3-methoxyaniline are patented for antipsychotic applications, highlighting the therapeutic versatility of piperazinyl anilines .
- Oncology Targets : Complex analogs like 3-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]aniline (C₁₆H₁₇ClFN₃) are under investigation for kinase inhibition, though their synthetic complexity limits scalability .
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